(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O4/c21-13-3-4-15(16(22)8-13)18-9-14(24-28-18)10-23-20(25)6-2-12-1-5-17-19(7-12)27-11-26-17/h1-9H,10-11H2,(H,23,25)/b6-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKAYOAUHGMEBT-KXFIGUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure features a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that related compounds with similar structural features exhibit inhibitory activity against specific enzymes such as Mur ligases, which are crucial for bacterial cell wall synthesis. This suggests a potential antibacterial mechanism for the compound .
- Metabolic Stability : Preliminary investigations into the metabolic stability of the compound in mouse liver microsomes indicated rapid consumption in the presence of NADPH, suggesting it is prone to cytochrome P450-mediated metabolism . Understanding this metabolic pathway is essential for predicting in vivo efficacy and safety.
- Target Engagement : In vitro assays have demonstrated that compounds with similar structures can engage specific protein targets effectively. For instance, some derivatives have shown nanomolar IC50 values against certain kinases, indicating strong target engagement .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and its analogs:
| Activity | IC50 Value | Reference |
|---|---|---|
| Inhibition of Mur ligases | Not specified | |
| GAK inhibition | 25 nM | |
| Metabolic half-life | 5.7 min | |
| Antibacterial activity | IC50 = 2.02 μM |
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial properties of isoxazole derivatives found that compounds similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis (Mtb), highlighting its potential as an anti-TB agent .
- Cyclin G Activity : Another research effort focused on the development of chemical probes for Cyclin G-related pathways demonstrated that compounds with a benzo[d][1,3]dioxole structure showed promising results in biochemical assays targeting GAK activity . This suggests potential applications in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related acrylamide derivatives, focusing on their substituents, synthetic pathways, and physicochemical properties.
Key Structural Differences
Notable Observations:
Key Insights :
- The target compound’s synthesis employs HATU-mediated coupling , a high-efficiency method for acrylamide bond formation, contrasting with the hydroxylamine-based cyclization used for compound 6 .
- Fluorinated intermediates (e.g., 2,4-difluorophenyl) require stringent purification steps (e.g., HPLC) to isolate stereoisomers, whereas non-fluorinated analogs (e.g., compound 3012) may use simpler crystallization .
Physicochemical and Spectral Properties
Key Differences :
- Fluorine atoms in the target compound likely downfield-shift adjacent protons in ¹H NMR, though specific data are unavailable .
- Thiadiazole derivatives (e.g., 8a) show higher melting points (>200°C) due to rigid heterocycles, whereas isoxazole-containing compounds (e.g., 6) melt at lower temperatures .
Research Implications and Limitations
- Advantages of Target Compound: The 2,4-difluorophenyl group may improve blood-brain barrier penetration and target binding compared to non-fluorinated analogs, as seen in CNS-active drugs .
- Limitations : Lack of reported biological data (e.g., IC₅₀, solubility) hinders direct efficacy comparisons. Structural analogs like compound 7h () with hydroxy-methoxy groups demonstrate superior aqueous solubility but lower lipophilicity .
Q & A
Q. How can researchers optimize the synthesis yield and purity of this acrylamide derivative?
Methodological Answer:
- Employ multi-step synthesis with rigorous control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for amide bond formation .
- Catalysts : Use palladium or copper catalysts for coupling reactions involving heterocyclic moieties .
- Temperature : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for acid-sensitive steps) minimizes side products .
- Monitor purity via TLC or HPLC at each step, with final purification using column chromatography (hexane/EtOAc gradients) .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to aromatic protons (δ 6.7–7.5 ppm for benzodioxole and difluorophenyl groups) and acrylamide double bonds (δ 5.9–6.1 ppm, Z-configuration) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to quantify IC50 values for target enzymes (e.g., kinases or proteases) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized protein targets .
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ≤10 µM to assess therapeutic potential .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of the Z-configuration in this acrylamide?
Methodological Answer:
- Computational modeling : Density functional theory (DFT) simulations reveal energy barriers favoring Z-isomer stability due to intramolecular H-bonding between the acrylamide NH and benzodioxole oxygen .
- Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton exchange during synthesis, confirming kinetic vs. thermodynamic control .
Q. How can structure-activity relationship (SAR) studies be structured to enhance bioactivity?
Methodological Answer:
- Systematic substituent variation : Modify the 2,4-difluorophenyl or isoxazole groups and compare bioactivity (Table 1):
| Substituent Modification | Observed Effect (vs. Parent Compound) |
|---|---|
| Replacement of F with Cl | Increased lipophilicity; reduced IC50 in kinase assays |
| Isoxazole → Thiazole | Improved metabolic stability but lower solubility |
- 3D-QSAR modeling : Align compounds in a pharmacophore model to predict optimal substituent positions .
Q. How should researchers address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability while avoiding cellular toxicity .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous dispersion for pharmacokinetic studies .
Q. What strategies resolve contradictions in reported binding affinity data across studies?
Methodological Answer:
Q. How can large-scale synthesis (>100 g) be achieved without compromising purity?
Methodological Answer:
- Continuous flow reactors : Optimize residence time and mixing efficiency for exothermic steps (e.g., acrylamide formation) to reduce by-products .
- In-line purification : Integrate scavenger resins (e.g., silica-bound thiourea for metal removal) post-reaction .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can computational modeling predict target interactions and off-target effects?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
